4-Chloro-1-methylindole-3-acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-1-methylindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-13-6-7(5-10(14)15)11-8(12)3-2-4-9(11)13/h2-4,6H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZZOGLAKRZIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Retrosynthetic Analysis of 4-Chloro-1-methylindole-3-acetic Acid
A retrosynthetic analysis of this compound reveals several logical disconnections to simplify the structure into readily available starting materials. The primary disconnections are:
C3-Side Chain Disconnection: The most apparent disconnection is the bond between the indole (B1671886) C-3 position and the acetic acid side chain. This simplifies the target to a 4-chloro-1-methylindole intermediate, with the side chain being introduced via electrophilic substitution or from a precursor functional group.
N1-Methyl Group Disconnection: The N-methyl bond can be disconnected to reveal 4-chloroindole-3-acetic acid. This suggests an N-methylation step on a pre-formed indole nucleus.
C4-Chloro Group Disconnection: Cleavage of the C-Cl bond points to a chlorination reaction on a 1-methylindole-3-acetic acid precursor. However, direct and regioselective chlorination at the C-4 position of an indole can be challenging.
Indole Ring Scission: A more fundamental disconnection involves breaking down the indole ring itself. Common strategies like the Fischer, Bischler, or Leimgruber-Batcho syntheses can be applied. For a 4-chloro substituted indole, this approach often starts with an appropriately substituted benzene (B151609) derivative, such as a chlorinated nitrotoluene.
Based on these disconnections, a common strategy involves constructing the 4-chloroindole (B13527) core first, followed by N-methylation and the introduction of the C-3 acetic acid side chain, or assembling the fully substituted ring system from a linear precursor.
Proposed Synthetic Routes to this compound
Several synthetic routes can be devised based on the retrosynthetic analysis. A practical and reported approach involves building the indole ring from a substituted aniline (B41778) derivative, which ensures the correct placement of the chloro-substituent.
A prominent strategy for constructing the 4-chloroindole skeleton is the Leimgruber-Batcho indole synthesis . This method is particularly effective for creating indoles with electron-withdrawing or halogen substituents on the benzene ring.
A reported synthesis of 4-chloroindole-3-acetic acid begins with 2-chloro-6-nitrotoluene. researchgate.netnih.gov This starting material already contains the necessary chloro-substituent at the position that will become C-4 of the indole ring. The synthesis proceeds by forming the indole ring, followed by the introduction of the side chain.
Another versatile method is the Fischer indole synthesis , which involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. To obtain the 4-chloroindole core, 4-chlorophenylhydrazine (B93024) would be a key intermediate.
C-4 Chlorination: Direct chlorination of the indole ring at the C-4 position is often difficult due to the high reactivity of the C-3 position. Therefore, syntheses typically start with a precursor that is already chlorinated at the desired position, such as 2-chloro-6-nitrotoluene. researchgate.netnih.gov
Alternatively, modern methods have been developed for the directed C-H chlorination of indoles. For instance, a palladium-catalyzed C-4 chlorination of N-protected indole-3-carbaldehydes has been reported. google.com This method utilizes a temporary directing group and N-chlorosuccinimide (NCS) as the chlorinating agent. google.com While this provides a route to 4-chloroindole derivatives, it requires the C-3 position to be functionalized as an aldehyde, which would then need to be converted to the acetic acid side chain.
N-1 Methylation: The methylation of the indole nitrogen can be achieved at various stages of the synthesis, either on the 4-chloroindole intermediate or on the final 4-chloroindole-3-acetic acid molecule. Selective N-methylation is crucial to avoid competing C-alkylation.
Common methylating agents include:
Dimethyl Carbonate (DMC): A greener and effective reagent for N-methylation of indoles, often used with a base like potassium carbonate or an organic catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.comst-andrews.ac.uk
Phenyl Trimethylammonium Iodide: A solid, easy-to-handle reagent that provides monoselective N-methylation in the presence of a mild base like cesium carbonate. nih.gov
Traditional Methylating Agents: Reagents like methyl iodide (MeI) can be used, but may lead to over-alkylation or side reactions if conditions are not carefully controlled. scientificupdate.com
The choice of method depends on the substrate's tolerance to the reaction conditions and the desired selectivity.
The introduction of the acetic acid moiety at the C-3 position is a key step. Several established methods exist for this transformation:
Reaction with Glycolic Acid: A direct method involves reacting the indole nucleus with glycolic acid in the presence of a strong base at high temperatures. orgsyn.org
From Indole-3-carbaldehyde: If the synthesis proceeds via a 4-chloro-1-methylindole-3-carbaldehyde intermediate, the aldehyde can be converted to the acetic acid side chain through a two-step process:
Wittig or Horner-Wadsworth-Emmons reaction: To extend the carbon chain by two carbons, forming an acrylate (B77674) ester.
Reduction and Hydrolysis: Subsequent reduction of the double bond and hydrolysis of the ester yields the desired acetic acid.
A summary of a plausible synthetic pathway is presented in the table below.
| Step | Reaction | Key Reagents | Starting Material | Product |
| 1 | Leimgruber-Batcho Indole Synthesis | Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Pyrrolidine | 2-Chloro-6-nitrotoluene | Enamine intermediate |
| 2 | Reductive Cyclization | H₂, Pd/C or other reducing agents | Enamine intermediate | 4-Chloroindole |
| 3 | C-3 Glyoxylation | Oxalyl chloride | 4-Chloroindole | 4-Chloroindole-3-glyoxylyl chloride |
| 4 | Reduction | LiAlH₄ or NaBH₄ | 4-Chloroindole-3-glyoxylyl chloride | 4-Chloroindole-3-acetic acid |
| 5 | N-Methylation | Dimethyl Carbonate (DMC), K₂CO₃ | 4-Chloroindole-3-acetic acid | This compound |
This table represents a generalized route; specific conditions and intermediate steps may vary.
Chemical Modification and Analog Synthesis of this compound
The carboxylic acid functional group of this compound is a prime site for chemical modification, allowing for the synthesis of various analogs, particularly esters and amides. These derivatives can alter the compound's physicochemical properties.
Esterification: Ester derivatives can be readily synthesized from the parent carboxylic acid. The most common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl).
An alternative approach involves first converting the carboxylic acid to a more reactive acyl chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester with high efficiency.
A study on 4-chloroindole-3-acetic acid specifically reports the synthesis of its methyl, ethyl, and allyl esters, highlighting their biological relevance. researchgate.netnih.gov
Amide Formation: Amide conjugates are typically formed by activating the carboxylic acid group to facilitate nucleophilic attack by an amine. Standard peptide coupling reagents are widely used for this purpose under mild conditions.
Key strategies for amide bond formation include:
Use of Coupling Reagents: Reagents like propylphosphonic anhydride (B1165640) (T3P) have been shown to be effective for the synthesis of amides from indole-3-acetic acid. unmc.eduunmc.edu Other common reagents include carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like N-hydroxysuccinimide (NHS) to form an active ester intermediate and improve yields. unmc.edu
Conversion to Acyl Chloride: Similar to esterification, the carboxylic acid can be converted to an acyl chloride, which then readily reacts with a primary or secondary amine to yield the corresponding amide.
These conjugation strategies allow for the creation of a diverse library of this compound analogs for further investigation.
| Conjugation Type | Reaction | Reagents | Amine/Alcohol | Product |
| Ester | Fischer Esterification | H₂SO₄ (catalyst) | Methanol | This compound methyl ester |
| Ester | Acyl Chloride Route | 1. SOCl₂ 2. Pyridine | Ethanol (B145695) | This compound ethyl ester |
| Amide | Peptide Coupling | T3P, Et₃N | Benzylamine | N-Benzyl-2-(4-chloro-1-methyl-1H-indol-3-yl)acetamide |
| Amide | Active Ester Route | EDC, NHS | Morpholine | 2-(4-Chloro-1-methyl-1H-indol-3-yl)-1-morpholinoethan-1-one |
Modifications of the Acetic Acid Side Chain
The carboxylic acid moiety of this compound is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives with altered physicochemical properties. Standard carboxylic acid chemistry can be readily applied to create esters, amides, and other related functional groups.
Research has demonstrated the successful synthesis of various esters of the closely related 4-chloroindole-3-acetic acid (4-Cl-IAA) starting from 2-chloro-6-nitrotoluene. researchgate.netnih.gov These syntheses highlight that the indole core is stable to typical esterification conditions. The biological activities of the resulting methyl, ethyl, and allyl esters were found to be comparable to the parent acid, demonstrating that modification of the side chain is a viable strategy for tuning the molecule's properties. nih.gov The tert-butyl ester, however, showed lower activity, suggesting that steric bulk on the side chain can significantly influence the molecule's function. nih.gov
Further derivatization can be achieved by converting the carboxylic acid to more complex structures. For instance, general methodologies for indole-3-acetic acids involve converting the acid to an intermediate that can then be reacted with other molecules. A common strategy is the conversion to an acid chloride or the use of coupling agents to form amides. More complex modifications include the formation of heterocyclic structures appended to the acetic acid side chain, such as triazoles, which have been synthesized from indole-3-acetic acid itself. frontiersin.org These reactions typically proceed by converting the carboxylic acid to an ester, then a hydrazide, which can be cyclized to form a triazole ring system. frontiersin.org
| Derivative Type | General Reaction | Potential Derivative of this compound | Reference for Analogue |
|---|---|---|---|
| Ester | Carboxylic Acid + Alcohol (Acid-catalyzed) | Methyl 4-chloro-1-methylindole-3-acetate | nih.gov |
| Ester | Carboxylic Acid + Alcohol (Acid-catalyzed) | Ethyl 4-chloro-1-methylindole-3-acetate | nih.gov |
| Amide | Carboxylic Acid + Amine (Coupling agent) | N-Benzyl-2-(4-chloro-1-methyl-1H-indol-3-yl)acetamide | acs.org |
| Triazole | Multi-step synthesis from the ester/hydrazide | 4-((4-chloro-1-methyl-1H-indol-3-yl)methyl)-5-substituted-4H-1,2,4-triazole-3-thiol | frontiersin.org |
Substituent Effects on Indole Core Reactivity
The reactivity of the indole nucleus in this compound towards electrophilic substitution is modulated by the electronic properties of the N-methyl group, the C4-chloro substituent, and the C3-acetic acid side chain.
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The most reactive position is typically the C3 position. However, since this position is already substituted in the target molecule, electrophilic attack will be directed to the benzene portion of the indole ring.
The substituents on the ring dictate the position of further substitution:
3-Acetic Acid Group: The acetic acid side chain at the C3 position is generally considered to be deactivating, pulling electron density from the indole ring system.
The net effect on reactivity is a combination of these influences. The activating N-methyl group is counteracted by the deactivating chloro and acetic acid groups. The position of electrophilic attack is determined by the directing effects of the substituents. The C3-side chain directs to the benzene ring, and the C4-chloro group directs to C5 and C7. The N1-methyl group activates the entire ring but preferentially enhances reactivity at C2, C4, and C6. Considering the existing substitution pattern, the most likely positions for electrophilic attack are C5, C6, and C7, with the precise outcome depending on the specific electrophile and reaction conditions. Studies on the peroxidase-catalyzed oxidation of indole-3-acetic acid derivatives show that substituent effects are consistent, though they may not correlate neatly with standard Hammett parameters. nih.gov The electron density of the molecule is a key factor, with higher electron density leading to greater reactivity in oxidation reactions. nih.gov
| Substituent | Position | Electronic Effect | Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| -CH₃ | N1 | Electron-donating (+I) | Activating | C2, C4, C6 |
| -Cl | C4 | Electron-withdrawing (-I) > Electron-donating (+R) | Deactivating | C5 (ortho), C7 (para) |
| -CH₂COOH | C3 | Electron-withdrawing | Deactivating | Directs to benzene ring (C4, C5, C6, C7) |
Advanced Synthetic Techniques and Green Chemistry Approaches for this compound Production
Traditional methods for synthesizing indole derivatives, such as the Fischer indole synthesis, often require harsh conditions like strong acids and high temperatures, generate significant waste, and have limited substrate scope. rsc.org In response, modern synthetic chemistry has moved towards developing more efficient, sustainable, and environmentally benign methodologies that align with the principles of green chemistry. researchgate.net
Advanced Synthetic Techniques: Modern synthetic routes to substituted indole-3-acetic acids often employ transition metal catalysis. For example, a palladium-mediated cascade Tsuji-Trost reaction followed by a Heck coupling has been developed for a straightforward, one-pot synthesis of various indole-3-acetic acid derivatives. acs.org This method involves reacting N-substituted o-bromoanilines with 4-acetoxy-2-butenonic acid derivatives using a palladium catalyst system. acs.org Applying this to the target molecule would involve starting with an appropriately substituted aniline (e.g., N-methyl-2-bromo-5-chloroaniline). Such catalytic methods often proceed under milder conditions and with higher atom economy than classical syntheses.
Green Chemistry Approaches: The application of green chemistry principles can significantly improve the sustainability of producing this compound. Key strategies include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, reducing the number of synthetic steps, solvent usage, and purification needs. rsc.orgrsc.org Innovative MCRs have been developed to assemble the indole core from simple anilines under mild conditions, using benign solvents like ethanol and avoiding metal catalysts. rsc.orgrsc.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner product formation compared to conventional heating. acs.org An effective microwave-induced, solid acid-catalyzed, solvent-free synthesis of substituted pyrroles and indoles has been reported, showcasing a green and efficient methodology. acs.orgacs.org
Use of Greener Solvents and Catalysts: Replacing hazardous solvents and stoichiometric reagents with more environmentally friendly alternatives is a core tenet of green chemistry. This includes using water or bio-based solvents like ethanol, and employing reusable solid acid catalysts or biocatalysts (enzymes) in place of corrosive mineral acids or toxic metal catalysts. organic-chemistry.orgnih.gov For instance, the use of a transaminase biocatalyst was a key improvement in the synthesis of the drug Sitagliptin, representing a major green advance in industrial chemistry. researchgate.net
| Parameter | Traditional Methods (e.g., Fischer Indole Synthesis) | Green Chemistry Approaches |
|---|---|---|
| Conditions | Harsh (strong acids, high temperatures) rsc.org | Mild (lower temperatures, neutral pH) rsc.orgrsc.org |
| Solvents | Often uses hazardous/halogenated solvents | Benign solvents (e.g., ethanol, water) or solvent-free rsc.orgacs.org |
| Catalysts | Often requires stoichiometric, corrosive acids | Catalytic (e.g., palladium, solid acids, biocatalysts), often recyclable acs.orgresearchgate.netorganic-chemistry.org |
| Efficiency | Multiple steps, significant waste (low atom economy) | Fewer steps (e.g., one-pot, MCRs), less waste (high atom economy) acs.orgrsc.org |
| Energy Use | High energy consumption from prolonged heating | Energy efficient (e.g., microwave synthesis) nih.gov |
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of 4-Chloro-1-methylindole-3-acetic acid. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₁H₁₀ClNO₂), the exact mass provides strong evidence for its chemical formula.
Electron impact (EI) ionization is a common technique used in conjunction with mass spectrometry. In the analysis of related indole (B1671886) compounds, such as the methyl ester of 4-chloroindole-3-acetic acid, the mass spectrum shows a characteristic molecular ion cluster (at m/e 223 and 225) due to the presence of the chlorine-35 and chlorine-37 isotopes. researchgate.net A key fragmentation pattern observed is the loss of the carboxymethyl group (•COOCH₃), resulting in fragment ions at m/e 164 and 166. researchgate.net For this compound, similar fragmentation would be expected, primarily involving the loss of the carboxymethyl group (•CH₂COOH).
Table 1: Predicted HRMS Data for this compound This table is based on theoretical calculations for the specified compound.
| Ion Formula | Calculated m/z ([M+H]⁺) | Isotope |
|---|---|---|
| C₁₁H₁₁³⁵ClNO₂⁺ | 224.0473 | ³⁵Cl |
| C₁₁H₁₁³⁷ClNO₂⁺ | 226.0443 | ³⁷Cl |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural assignment of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to map out the carbon framework and the precise location of protons, providing irrefutable proof of the compound's constitution.
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the N-methyl group, the methylene (B1212753) protons of the acetic acid side chain, and the aromatic protons on the indole ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted data based on the analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.1-7.3 | s | - |
| H-5 | ~7.1-7.2 | d | ~8.0 |
| H-6 | ~7.0-7.1 | t | ~8.0 |
| H-7 | ~7.2-7.3 | d | ~8.0 |
| N-CH₃ | ~3.7-3.9 | s | - |
| C(3)-CH₂ | ~3.6-3.8 | s | - |
| COOH | ~10.0-12.0 | s (broad) | - |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment (e.g., aromatic, aliphatic, carbonyl). For instance, the carbonyl carbon of the carboxylic acid would appear significantly downfield (δ > 170 ppm), while the N-methyl carbon would be found in the aliphatic region (δ ~30-35 ppm).
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on established increments and analysis of related structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~173-176 |
| C-2 | ~125-128 |
| C-3 | ~108-112 |
| C-3a | ~128-131 |
| C-4 | ~124-127 |
| C-5 | ~120-123 |
| C-6 | ~122-125 |
| C-7 | ~110-113 |
| C-7a | ~135-138 |
| N-CH₃ | ~32-35 |
| C(3)-CH₂ | ~30-33 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the coupling between the aromatic protons H-5, H-6, and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which proton is attached to which carbon, for example, linking the N-CH₃ proton signal to its corresponding carbon signal.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Studies
IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp and strong absorption for the C=O (carbonyl) stretch (around 1700-1725 cm⁻¹), and characteristic bands for C-H, N-H (if not N-methylated), and C-Cl vibrations. For the related compound indole-3-acetic acid, the indole N-H stretch appears at 3389 cm⁻¹, with the carboxylic C=O stretch at 1701 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within the molecule. The indole ring system gives rise to characteristic absorption maxima in the UV region, typically around 220 nm and 280 nm. The exact position of these maxima can be influenced by the substituents on the indole ring.
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for its precise quantification in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. A reversed-phase C18 column is typically used, with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol gradient. nih.gov Detection can be achieved using a UV detector set to the absorption maximum of the indole chromophore (around 280 nm) or a fluorescence detector for enhanced sensitivity and selectivity. researchgate.net The purity of the compound is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram. For quantitative studies, a calibration curve is constructed using standards of known concentration.
Gas Chromatography (GC): While less direct for a carboxylic acid due to its non-volatility, GC can be used following derivatization. The carboxylic acid is typically converted to a more volatile ester, such as a methyl ester, using a reagent like diazomethane. nih.gov When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification, making it a powerful tool for both qualitative and quantitative analysis in complex samples. researchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of auxins and their derivatives due to its high resolution and sensitivity. researchgate.net The development of a robust HPLC method for this compound involves careful optimization of several parameters to achieve efficient separation and accurate quantification.
A common approach for the analysis of indole compounds is reversed-phase HPLC (RP-HPLC). nih.gov In this mode, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. researchgate.net The separation of this compound from other related compounds is achieved by manipulating the composition of the mobile phase. A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to resolve a wide range of indolic compounds in a single run. nih.gov
The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile or methanol. nih.govmdpi.com The pH of the aqueous phase is a critical parameter, and it is often acidified with formic acid or acetic acid to suppress the ionization of the carboxylic acid group of the analyte, leading to better retention and peak shape. nih.govmdpi.com
Detection of this compound is commonly performed using a UV detector, as indole derivatives absorb UV light. researchgate.net A programmable photodiode array (PDA) detector can be used to obtain the UV spectrum of the eluting peak, which aids in its identification by comparison with a standard. mdpi.com For enhanced sensitivity and selectivity, a fluorescence detector can be employed, as indolic compounds often exhibit natural fluorescence. researchgate.netnih.gov The excitation and emission wavelengths are optimized to maximize the signal of the target analyte.
Sample preparation is a vital step in HPLC analysis to ensure the purity and concentration of the analyte. This can involve liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances from the sample matrix. mdpi.com
Table 1: Example HPLC Parameters for Indole-3-Acetic Acid Derivatives
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | researchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid | mdpi.com |
| Mobile Phase B | Acetonitrile | nih.gov |
| Elution | Gradient | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detector | UV (280 nm) or Fluorescence (Ex: 280 nm, Em: 350 nm) | nih.govmdpi.com |
| Injection Volume | 20 µL | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including auxin analogs. creative-proteomics.com For a non-volatile compound like this compound, derivatization is a necessary step to increase its volatility and thermal stability for GC analysis. nih.gov
A common derivatization procedure for indole-3-acetic acid and its derivatives is methylation to form the corresponding methyl ester. nih.gov This can be achieved using reagents like diazomethane. nih.gov The resulting methyl 4-chloro-1-methylindole-3-acetate is more amenable to GC analysis.
In GC-MS, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The mass spectrum obtained provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification. researchgate.net
GC-MS is highly sensitive and can be used for the detection of trace amounts of auxins in complex matrices. creative-proteomics.com By using an isotopically labeled internal standard, such as [¹³C₆]IAA, accurate quantification can be achieved through isotope dilution analysis. nih.govumn.edu
Table 2: GC-MS Analysis of Methylated Auxin Analogs
| Step | Description | Reference |
| Derivatization | Methylation to form the methyl ester (e.g., using diazomethane). | nih.govnih.gov |
| GC Separation | Separation of the volatile derivative on a capillary column. | nih.gov |
| MS Detection | Ionization and fragmentation of the analyte, followed by mass analysis. | researchgate.net |
| Quantification | Use of an isotopically labeled internal standard for accurate measurement. | nih.govumn.edu |
Advanced hyphenated techniques (e.g., LC-MS/MS) for trace analysis and metabolic profiling
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the analysis of plant hormones and their metabolites, including this compound. nih.gov This technique is particularly valuable for trace analysis and metabolic profiling due to its ability to detect and quantify compounds at very low concentrations in complex biological samples. nih.gov
In an LC-MS/MS system, the effluent from the HPLC column is introduced into the mass spectrometer. The analyte of interest is first selected in the first mass analyzer (MS1), then fragmented, and the resulting fragment ions are analyzed in the second mass analyzer (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, leading to low detection limits. nih.govnih.gov
The development of an LC-MS/MS method for this compound involves optimizing the chromatographic separation as described for HPLC, as well as tuning the mass spectrometer parameters. This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and optimizing the precursor and product ion transitions for the target analyte. nih.gov
LC-MS/MS has been successfully applied to the quantitative analysis of indole-3-acetic acid and its metabolites in various plant tissues. nih.gov The high sensitivity of the method allows for the analysis of small sample sizes. nih.gov Furthermore, its ability to simultaneously monitor multiple compounds makes it an ideal tool for metabolic profiling studies, enabling the investigation of the metabolic fate of this compound in biological systems. nih.gov
Table 3: Key Features of LC-MS/MS for Auxin Analysis
| Feature | Description | Reference |
| High Sensitivity | Capable of detecting compounds at picogram levels. | nih.gov |
| High Selectivity | Multiple reaction monitoring (MRM) reduces matrix interference. | nih.govnih.gov |
| Metabolic Profiling | Allows for the simultaneous quantification of multiple analytes. | nih.gov |
| Small Sample Size | Requires minimal amounts of biological material. | nih.gov |
Crystallographic Studies of this compound and its Derivatives
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal. The crystal structure of a compound like this compound provides invaluable information about its conformation, bond lengths, and bond angles, which can help in understanding its biological activity.
Crystallographic data for 4-chloroindole-3-acetic acid is available in the Cambridge Structural Database. nih.gov These studies reveal the precise arrangement of atoms in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and stacking interactions.
Furthermore, crystallographic studies of proteins that bind to auxins, such as the indole-3-acetic acid amido synthetase, can provide a detailed picture of the binding pocket and the specific interactions between the auxin and the protein residues. nih.gov For instance, the indole ring of indole-3-acetic acid has been shown to sit within a hydrophobic pocket of the enzyme, with specific amino acid residues forming hydrogen bonds with the auxin molecule. nih.gov By understanding these interactions, it is possible to rationalize the binding affinity of different auxin analogs, including chlorinated derivatives, and to potentially design new compounds with altered biological activities. nih.gov
Mechanistic Investigations of Biological Interactions Non Clinical
Molecular Docking and Simulation Studies with Receptor Proteins
Direct molecular docking and simulation studies for 4-Chloro-1-methylindole-3-acetic Acid with auxin receptors are not available in existing literature. However, its interaction can be inferred from the well-established auxin signaling model involving the SCFTIR1/AFB co-receptor complex.
Auxins function as a "molecular glue," enhancing the interaction between the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor proteins and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional co-repressors. nih.gov This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, releasing Auxin Response Factors (ARFs) to regulate gene expression. nih.gov
The binding affinity is dictated by the specific molecular structure of the auxin ligand. Key structural features of the parent molecule, indole-3-acetic acid (IAA), required for this interaction include the indole (B1671886) ring system and the carboxyl group on the side chain. Crucially, the hydrogen atom on the indole nitrogen (at position 1) forms a critical hydrogen bond within the auxin-binding pocket of the TIR1 receptor.
Structural Considerations for this compound:
4-Chloro Group: The presence of a chlorine atom at the 4-position of the indole ring, as seen in 4-Cl-IAA, is known to significantly enhance auxin activity. tandfonline.comnih.gov This suggests that the 4-chloro substitution results in a favorable conformation and interaction within the receptor's binding pocket, likely increasing its stability and binding affinity.
1-Methyl Group: The defining feature of this compound is the methyl group on the indole nitrogen. This modification replaces the essential hydrogen atom of the N-H group.
Based on these structural characteristics, a molecular simulation would likely predict that the N-methyl group introduces significant steric hindrance and, more importantly, eliminates the possibility of forming the critical hydrogen bond required for stable binding to the TIR1 receptor. While the 4-chloro group would favor binding, the loss of this hydrogen bond is known to be detrimental to activity. Therefore, it is hypothesized that this compound would fail to effectively stabilize the TIR1/AFB-Aux/IAA co-receptor complex, rendering it biologically inactive as an auxin.
In Vitro Receptor Binding Assays with Predicted Target Molecules
No experimental in vitro receptor binding assays have been published for this compound. Such assays are crucial for quantifying the binding affinity of a ligand for its receptor, typically expressed as the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding studies. nih.gov
Conversely, studies on N-substituted IAA derivatives consistently show that modification at the N-1 position of the indole ring drastically reduces or abolishes auxin activity. This is attributed to the inability of the modified ligand to bind effectively to the TIR1 receptor pocket.
Predicted Outcome of Binding Assay: An in vitro competitive binding assay using a radiolabeled auxin (e.g., [3H]IAA) would be expected to show that this compound is a very poor competitor. It would likely exhibit a significantly higher IC50 value (indicating lower binding affinity) compared to both IAA and, particularly, the highly potent 4-Cl-IAA. This predicted result stems from the structural reasoning outlined in the previous section: the N-methyl group's disruption of the essential hydrogen bond would prevent effective binding to the target molecule, the TIR1/AFB receptor.
Cellular Uptake and Transport Mechanisms in Model Systems
Research on the specific cellular transport of this compound is absent from the scientific literature. However, the mechanisms can be postulated based on the known principles of auxin transport.
The cellular uptake and distribution of auxins are governed by a complex, carrier-mediated process known as polar auxin transport. wikipedia.org This system relies on the chemiosmotic hypothesis, where a pH gradient between the acidic cell wall (apoplast, pH ~5.5) and the neutral cytoplasm (pH ~7.0) is key. wikipedia.org
Influx: Auxins can enter cells in two ways:
Passive Diffusion: In the acidic apoplast, a fraction of the auxin molecules is protonated (e.g., IAAH), making them lipophilic and able to diffuse across the plasma membrane.
Active Transport: The anionic form (e.g., IAA⁻) is actively transported into the cell by influx carriers, such as proteins from the AUXIN RESISTANT1/LIKE AUX1 (AUX1/LAX) family. nih.gov
Efflux: Inside the neutral cytoplasm, auxin is predominantly in its anionic form and cannot easily diffuse out. It requires active export by efflux carriers, primarily the PIN-FORMED (PIN) and some ATP-BINDING CASSETTE B (ABCB) transporters. nih.govresearchgate.net
4-Cl-IAA is a known substrate for these transport systems. researchgate.net The introduction of a methyl group at the N-1 position would increase the lipophilicity of the molecule. This increased lipid solubility might enhance its ability to enter cells via passive diffusion, potentially bypassing the need for AUX1/LAX influx carriers. However, its recognition and transport by PIN efflux carriers could be significantly altered due to the change in its molecular shape and charge distribution. If the compound is not recognized by efflux carriers, it may become trapped within the cell. However, without the ability to bind to its nuclear receptors, this cellular accumulation would likely not trigger a downstream auxin response.
Enzymatic Biotransformation and Metabolic Pathways in Research Organisms (excluding human systems)
There are no studies detailing the specific metabolic fate of this compound in any research organism. The discussion must therefore be based on the known metabolism of chlorinated auxins and the enzymatic processing of methylated plant hormones.
The parent compound, 4-Cl-IAA, is synthesized in certain plants, particularly legumes of the Fabaceae family, from 4-chlorotryptophan via a pathway parallel to that of IAA biosynthesis. oup.comwikipedia.orgnih.gov Compared to IAA, 4-Cl-IAA exhibits greater metabolic stability, which is one reason for its high biological activity. nih.gov
Methylation is a common modification of plant hormones, often serving to regulate their activity, transport, or storage. nih.gov For instance, the carboxyl group of IAA can be methylated to form methyl-IAA (MeIAA), a compound that is generally considered an inactive storage form. Specific esterases can hydrolyze MeIAA back to the active IAA. nih.gov
However, the N-methylation found in this compound is fundamentally different from the O-methylation of the carboxyl group. The carbon-nitrogen bond of the N-methyl group is significantly more stable and not a recognized substrate for the esterases that act on methyl esters. Therefore, it is highly unlikely that plant cells possess an enzymatic mechanism to demethylate the indole nitrogen and convert this compound back into the active 4-Cl-IAA. This suggests that N-methylation is likely an irreversible deactivation step. The compound might undergo further metabolic processing, such as conjugation with sugars or amino acids, but its primary auxin character would be permanently lost.
Comparative Studies of Biological Activities with Related Indole Auxins
A structure-activity relationship analysis, comparing this compound with its parent compounds, provides strong predictive power regarding its biological function. The key structural features for auxin activity are the indole ring with an acidic side chain at position 3, and a critical N-H group at position 1.
Indole-3-acetic acid (IAA): This is the archetypal natural auxin. It serves as the baseline for activity. wikipedia.org
4-Chloroindole-3-acetic acid (4-Cl-IAA): The addition of a chlorine atom at the 4-position of the indole ring dramatically increases auxin activity. tandfonline.comsemanticscholar.org 4-Cl-IAA is considered one of the most potent naturally occurring auxins, with activity reported to be up to ten times higher than IAA in some bioassays. tandfonline.com This enhancement is attributed to greater metabolic stability and an optimal fit in the receptor pocket. nih.gov
1-Methylindole-3-acetic acid (1-Me-IAA): The substitution of the hydrogen at the N-1 position with a methyl group abolishes auxin activity. This is because the N-H group is essential for forming a hydrogen bond with the TIR1 receptor, a necessary step for signal transduction.
This compound: This compound combines a strongly activating feature (the 4-chloro group) with a definitive deactivating feature (the 1-methyl group). In auxin SAR, the integrity of the N-H group is a near-absolute requirement for binding to the canonical TIR1/AFB receptors. Therefore, the deactivating effect of N-methylation is expected to be dominant, overriding any potentiation from the 4-chloro substituent.
The predicted outcome is that this compound would exhibit little to no auxin activity in standard bioassays, such as coleoptile elongation or root growth inhibition. tandfonline.com
| Compound Name | 4-Position Substituent | 1-Position (N) Substituent | Known/Predicted Auxin Activity |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | -H | -H | Active (Baseline) |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | -Cl | -H | Very High Activity |
| 1-Methylindole-3-acetic acid | -H | -CH₃ | Inactive |
| This compound | -Cl | -CH₃ | Predicted Inactive |
The role of N-methylation on the indole ring is primarily one of inactivation in the context of auxin signaling. The crystal structure of the auxin co-receptor complex reveals that the N-H group of the indole ring acts as a hydrogen bond donor, forming a critical interaction with an amino acid residue within the TIR1 binding pocket.
This hydrogen bond is essential for correctly orienting the auxin molecule and stabilizing the entire TIR1-auxin-Aux/IAA complex. When the hydrogen is replaced by a methyl group (-CH₃), two effects prevent activity:
Loss of Hydrogen Bond: The ability to donate the crucial hydrogen bond is eliminated.
Steric Hindrance: The bulkier methyl group may physically clash with the amino acid residues of the binding pocket, preventing the ligand from seating properly.
This principle is a cornerstone of auxin structure-activity relationships. Any substitution at the N-1 position that removes the hydrogen atom has been shown to result in a loss of auxin function. Therefore, the role of N-methylation in this compound is to act as a molecular switch that turns "off" the potent biological activity conferred by the 4-chloroindole-3-acetic acid scaffold. It effectively transforms a super-potent auxin into an inactive molecule by disrupting the fundamental mechanism of receptor binding.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic properties of a molecule. For 4-Chloro-1-methylindole-3-acetic Acid, these calculations would reveal how the addition of a chlorine atom at the C4 position and a methyl group at the N1 position influences the electron distribution across the indole (B1671886) ring system compared to the natural auxin, IAA.
Key parameters derived from these calculations include:
Electron Density and Electrostatic Potential: Mapping the electrostatic potential surface would highlight the electron-rich and electron-poor regions of the molecule. The electronegative chlorine atom is expected to draw electron density away from the benzene (B151609) portion of the indole ring, creating a region of positive electrostatic potential. The carboxylic acid group is a primary site for hydrogen bonding and deprotonation, making it crucial for receptor interaction.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. The locations of these orbitals would show the most probable sites for electrophilic and nucleophilic attack. In indole derivatives, the HOMO is typically distributed over the indole ring, while the LUMO is often located on the pyrrole (B145914) part of the ring system.
These calculations provide a theoretical foundation for predicting how this compound will behave in a biological environment and interact with protein targets.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation.
Conformational Analysis: This involves systematically rotating the flexible bonds of the molecule to find the most stable, low-energy conformations. The most significant flexible bond in this molecule is the C3-C(acetic acid) bond, which dictates the orientation of the acetic acid side chain relative to the indole ring. Identifying the preferred conformations is the first step in understanding how the molecule might fit into a receptor's binding pocket.
Molecular Dynamics (MD) Simulations: While conformational analysis provides static pictures of stable structures, MD simulations offer a dynamic view of the molecule's behavior over time. By simulating the movement of the molecule in a solvent (typically water), MD can reveal:
The dynamic range of motion of the acetic acid side chain.
The stability of different conformations in a solution.
The pattern of hydrogen bonding between the molecule and surrounding water molecules, which influences its solubility and transport.
How the N-methyl group might sterically influence the flexibility of the indole ring or its interactions compared to the N-H group in 4-Chloroindole-3-acetic acid. nih.gov
Studies on related metabolites have utilized MD simulations to understand their dynamic behavior and interactions within biological systems, highlighting the importance of this technique. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR model for this compound has been published, the methodology is well-established for auxin-like compounds and other bioactive molecules. unicamp.brnih.govmdpi.comnih.gov
A typical QSAR study would involve:
Dataset Assembly: A collection of indole-3-acetic acid derivatives with varying substituents would be compiled, along with their experimentally measured biological activities (e.g., root growth inhibition, hypocotyl elongation).
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as steric (size, shape), electronic (charge distribution, polarity), and hydrophobic (lipophilicity) properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors to the observed biological activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov
The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds like this compound and to identify which molecular features are most important for its biological function. For instance, 3D-QSAR methods like CoMFA and CoMSIA generate contour maps that visualize regions where steric bulk, positive/negative charge, or hydrophobicity would enhance or decrease activity. nih.govmdpi.com
Table 1: Hypothetical Data for a QSAR Study of Indole Auxins This table is illustrative of the data required for a QSAR study and does not represent real experimental values for the listed compounds.
| Compound | Substituent (R1) | Substituent (R4) | LogP (Hydrophobicity) | Dipole Moment (Polarity) | Biological Activity (-logIC50) |
|---|---|---|---|---|---|
| Indole-3-acetic acid | -H | -H | 1.42 | 3.1 D | 5.5 |
| 4-Chloroindole-3-acetic acid | -H | -Cl | 2.31 | 4.5 D | 6.8 |
| 1-Methylindole-3-acetic acid | -CH3 | -H | 1.95 | 3.3 D | 5.7 |
| This compound | -CH3 | -Cl | 2.84 | 4.7 D | Predicted |
Prediction of Physico-Chemical Parameters through Computational Methods
Several physico-chemical properties are crucial for a molecule's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. These can be reliably predicted using computational algorithms. For the parent compound, 4-Chloroindole-3-acetic acid, various properties have been computed and are available in public databases. nih.govfoodb.ca Similar methods would be applied to this compound. The addition of a methyl group to the indole nitrogen would be expected to increase its lipophilicity (higher LogP) and remove its ability to act as a hydrogen bond donor at that position.
Table 2: Computationally Predicted Physico-Chemical Properties Properties for 4-Chloroindole-3-acetic acid are from PubChem. nih.gov Properties for the 1-methyl derivative are estimated based on chemical principles.
| Property | 4-Chloroindole-3-acetic acid | This compound (Estimated) | Method/Significance |
|---|---|---|---|
| Molecular Weight | 209.63 g/mol | 223.66 g/mol | Based on atomic masses. |
| XLogP3 | 2.1 | ~2.6 | A measure of lipophilicity; affects membrane permeability. |
| Hydrogen Bond Donors | 2 | 1 | The -COOH group; N-H is replaced by N-CH3. |
| Hydrogen Bond Acceptors | 2 | 2 | The two oxygen atoms of the carboxyl group. |
| Rotatable Bond Count | 2 | 2 | Relates to molecular flexibility. |
| Polar Surface Area (PSA) | 53.1 Ų | ~41 Ų | Affects transport properties and cell penetration. N-H contributes more to PSA than N-CH3. |
Virtual Screening Approaches for Novel Biological Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein receptor or enzyme. If this compound were being investigated for novel activities, two main approaches could be used:
Ligand-Based Virtual Screening: If the biological target is unknown, the known structure of this compound could be used as a template to search for proteins with binding sites that have complementary shape and chemical features.
Structure-Based Virtual Screening (Docking): If a potential protein target is known (e.g., an auxin receptor like TIR1), molecular docking could be used to predict whether the compound can bind to it. nih.gov This process involves placing the 3D structure of the compound into the binding site of the protein and calculating a "docking score" that estimates the binding affinity. This method has been used to identify novel auxin analogs and to understand how they interact with different auxin co-receptor complexes. nih.govoup.com
Such screening could help to identify if this compound interacts with known auxin signaling proteins or if it possesses off-target activities, providing a powerful hypothesis-generating tool for further experimental validation.
Potential Research Applications in Model Systems Non Clinical/pre Commercial
Research on Plant Growth Regulation in Experimental Models
The primary area of research for chlorinated auxins lies in their potent effects on plant growth and development, often exceeding the activity of the principal native auxin, indole-3-acetic acid (IAA). nih.gov
Investigation of Auxin-like Effects on Cellular Processes
4-Cl-IAA is recognized as a highly active auxin that influences several fundamental cellular processes in plants. nih.gov Its effects are often studied in classic auxin bioassays, which demonstrate its enhanced potency. For instance, in Avena (oat) coleoptile elongation tests, 4-Cl-IAA and its esters (with the exception of the tert-butyl ester) have shown stronger elongation activity than IAA. nih.gov This heightened activity suggests a significant potential for manipulating plant cell expansion and differentiation in research settings. The compound is thought to exert its influence through the same molecular pathways as IAA, involving transcription factors and gene regulation, but with potentially different binding affinities or metabolic stability.
| Bioassay | Compound | Observed Effect |
| Avena Coleoptile Elongation | 4-Chloroindole-3-acetic acid | Stronger elongation activity compared to Indole-3-acetic acid. nih.govresearchgate.net |
| Chinese Cabbage Hypocotyl Growth | 4-Chloroindole-3-acetic acid Esters | Greater inhibition of growth compared to the free acid form. nih.gov |
Studies on Root Development and Elongation in Model Plants
The regulation of root architecture is a critical function of auxins, and 4-Cl-IAA has been a subject of investigation in this area. Studies have shown that esters of 4-Cl-IAA can induce significant physiological changes in the root systems of model plants like black gram (Vigna mungo). nih.gov At low concentrations, these compounds caused severe swelling and the formation of numerous lateral roots. nih.gov
Furthermore, in studies with Serissa japonica cuttings, esters of 4-Cl-IAA strongly promoted adventitious root formation, with some esters demonstrating activity approximately three times greater than that of indole-3-butyric acid (IBA), a compound commonly used commercially to promote rooting. nih.gov Research on pea (Pisum sativum) has also identified endogenous 4-Cl-IAA in the roots of young seedlings, suggesting a natural role in coordinating root growth alongside IAA. researchgate.net
| Model System | Compound | Observed Effect on Rooting |
| Black Gram (Vigna mungo) Seedlings | 4-Chloroindole-3-acetic acid Esters | Induction of severe swelling and numerous lateral roots. nih.gov |
| Serissa japonica Cuttings | Ethyl and Allyl Esters of 4-Cl-IAA | Adventitious root formation activity ~3x higher than Indole-3-butyric acid. nih.gov |
| Pea (Pisum sativum) Seedlings | Endogenous 4-Chloroindole-3-acetic acid | Present in roots, suggesting a role in growth coordination. researchgate.net |
Exploration of Effects on Callus Induction and Tissue Culture
Plant tissue culture is a fundamental technique in plant biotechnology and research, heavily reliant on the manipulation of plant hormones to control cell fate. Auxins, in combination with cytokinins, are essential for inducing callus—an undifferentiated mass of plant cells. nih.gov The high potency of chlorinated auxins makes them interesting candidates for these applications.
Research has demonstrated that 4-Cl-IAA can induce callus growth in tobacco (Nicotiana) cultures. caymanchem.com Furthermore, it was shown to stimulate the production of biologically active alkaloids in root cultures of Duboisia, indicating its potential to not only drive cell proliferation but also to influence secondary metabolite production in vitro. caymanchem.com The use of potent auxins like 4-Cl-IAA can be particularly advantageous in species that are recalcitrant to callus induction with standard hormones like 2,4-Dichlorophenoxyacetic acid (2,4-D) or IAA. fao.orgnih.gov
Interactions with Microbial Systems
The role of auxins is not confined to the plant kingdom. Many microorganisms, particularly those associated with plants, can synthesize or metabolize auxins, using them as signaling molecules to interact with their host or with each other.
Studies on Microbial Metabolites and Biosynthesis
While the biosynthesis of 4-Cl-IAA has been primarily detailed in plants like pea, where it originates from the chlorination of tryptophan nih.gov, the interaction of this compound with microbes is an area of emerging research. Some soil bacteria are known to be capable of degrading auxins. For example, studies have investigated the catabolism of 4-chloroindole-3-acetic acid in the nitrogen-fixing bacterium Bradyrhizobium japonicum. chemchart.com This suggests that soil and plant-associated microbiomes may influence the persistence and activity of chlorinated auxins in the environment.
The biosynthesis of IAA is well-documented in various bacteria and fungi, proceeding through several pathways, most of which also start from tryptophan. mdpi.com It is plausible that microbial enzymes could act on chlorinated tryptophan, leading to the synthesis of 4-Cl-IAA as a microbial metabolite, although this has yet to be extensively documented.
Research on Effects on Microbial Growth and Biofilm Formation
Indole-3-acetic acid (IAA) itself can act as a signaling molecule in microbial communities, influencing their growth and behavior. mdpi.com For instance, IAA has been shown to promote the formation of biofilms in the pathogenic fungus Candida tropicalis. nih.gov Biofilms are structured communities of microorganisms encased in a self-produced matrix, which can enhance their survival and virulence. The study found that IAA, produced via the indole-3-pyruvate pathway, was a key metabolite in promoting this biofilm development. nih.gov
Given that 4-Chloro-1-methylindole-3-acetic acid is a potent auxin, it is a candidate for investigation into whether it can mimic or enhance the effects of IAA on microbial biofilm formation. Research in this area could explore its impact on single-species or mixed-species biofilms, which are relevant in agricultural, environmental, and clinical contexts. The effect of auxins on microbial growth can be concentration-dependent, with low concentrations sometimes promoting growth and high concentrations being inhibitory. mdpi.com
Role in Biosynthesis and Degradation Pathways in Organisms (e.g., Plants, Microbes)
The compound at the center of this article is this compound. It is important to note that the vast majority of scientific literature focuses on a closely related, naturally occurring plant hormone, 4-Chloroindole-3-acetic acid (4-Cl-IAA). The "1-methyl" variant is understood to be a synthetic derivative for which natural biosynthetic pathways have not been documented. Therefore, this section will detail the established biosynthesis and degradation pathways of the parent compound, 4-Chloroindole-3-acetic acid, as it occurs in plants and is acted upon by microbes.
Biosynthesis of 4-Chloroindole-3-acetic Acid in Plants
The primary established biosynthetic pathway for 4-Chloroindole-3-acetic acid (4-Cl-IAA) has been elucidated in certain plants, particularly within the seeds of legumes such as pea (Pisum sativum). wikipedia.orgnih.gov This pathway runs in parallel to the biosynthesis of the more common auxin, Indole-3-acetic acid (IAA). nih.gov
The key steps in the biosynthesis of 4-Cl-IAA are as follows:
Chlorination of Tryptophan: The pathway diverges from that of IAA with the chlorination of the amino acid tryptophan at the 4-position of the indole (B1671886) ring, forming 4-chlorotryptophan (4-Cl-Trp). wikipedia.org
Transamination: 4-chlorotryptophan is then converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) through the action of aminotransferases. nih.gov In pea seeds, two specific enzymes, TRYPTOPHAN AMINOTRANSFERASE RELATED1 (PsTAR1) and TRYPTOPHAN AMINOTRANSFERASE RELATED2 (PsTAR2), have been identified as responsible for this conversion. nih.gov
Decarboxylation: While not explicitly detailed for the chlorinated pathway in all studies, it is understood to parallel the IAA pathway, where indole-3-pyruvic acid is decarboxylated to form the final active auxin. nih.gov
This biosynthetic process is particularly active in the developing seeds of certain members of the Fabeae tribe, including the genera Vicia, Pisum, Lathyrus, and Lens. wikipedia.org The presence of 4-Cl-IAA is predominantly in the reproductive structures of these plants. wikipedia.org
**Table 1: Key Molecules in the Biosynthesis of 4-Chloroindole-3-acetic Acid in *Pisum sativum***
| Molecule | Role in Pathway |
|---|---|
| Tryptophan | Initial precursor (for the parallel IAA pathway) |
| 4-Chlorotryptophan (4-Cl-Trp) | The chlorinated precursor specific to the 4-Cl-IAA pathway. wikipedia.org |
| 4-Chloroindole-3-pyruvic acid (4-Cl-IPyA) | A novel intermediate formed from 4-Cl-Trp. nih.gov |
| TRYPTOPHAN AMINOTRANSFERASE RELATED1 (PsTAR1) | Enzyme catalyzing the conversion of 4-Cl-Trp to 4-Cl-IPyA. nih.gov |
| TRYPTOPHAN AMINOTRANSFERASE RELATED2 (PsTAR2) | Enzyme catalyzing the conversion of 4-Cl-Trp to 4-Cl-IPyA. nih.gov |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | The final product of the biosynthetic pathway. nih.gov |
Degradation of 4-Chloroindole-3-acetic Acid
The degradation of 4-Chloroindole-3-acetic acid is less well-defined than its biosynthesis. However, it is known that the compound is transformed by microbes and is not expected to persist in the environment. publications.gc.ca The degradation pathways are thought to be similar to those of the parent compound, Indole-3-acetic acid (IAA).
In Plants:
Plants have mechanisms to maintain hormonal homeostasis, which includes the degradation and conjugation of auxins like IAA. nih.gov The primary oxidative catabolite of IAA in plants like Arabidopsis is oxindole-3-acetic acid (OxIAA). nih.gov It is plausible that a similar oxidative pathway exists for 4-Cl-IAA. Additionally, plants can inactivate auxins by conjugating them to sugars or amino acids, forming compounds like indole-3-acetyl aspartic acid (IAAsp) and indole-3-acetyl glutamate (B1630785) (IAGlu). nih.gov
In Microbes:
Microorganisms play a crucial role in the degradation of auxins in the environment. nih.gov Bacterial degradation of IAA has been more extensively studied, and two primary catabolic pathways have been identified:
Aerobic Degradation: In this pathway, which is governed by the iac gene cluster, IAA is degraded to catechol. nih.gov
Anaerobic Degradation: The iaa gene cluster is responsible for the anaerobic conversion of IAA to 2-aminobenzoyl-CoA. nih.gov
While specific studies on the microbial degradation of 4-Cl-IAA are limited, the structural similarity to IAA suggests that similar enzymatic machinery could be involved in its breakdown. Microbes capable of degrading related chlorinated aromatic compounds, such as the herbicides 4-chloro-2-methylphenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), have been identified. researchgate.netnih.gov For instance, the bacterium Micrococcus luteus has been shown to degrade MCPA and 2,4-D. researchgate.netnih.gov This suggests that microbial populations in soil and other environments likely possess the metabolic capability to degrade 4-Cl-IAA, potentially using it as a carbon and nitrogen source. nih.gov
Table 2: Potential Degradation Pathways and Products
| Organism Type | Potential Pathway | Key Processes and Potential Products |
|---|---|---|
| Plants | Oxidative Catabolism | Oxidation to form an oxindole (B195798) derivative (e.g., 4-chloro-oxindole-3-acetic acid). nih.gov |
| Conjugation | Formation of conjugates with amino acids (e.g., 4-chloro-indole-3-acetyl aspartate) or sugars. nih.gov | |
| Microbes (Aerobic) | Aerobic Degradation (similar to iac pathway) | Potential degradation to chlorinated catechol derivatives. nih.gov |
| Microbes (Anaerobic) | Anaerobic Degradation (similar to iaa pathway) | Potential conversion to chlorinated aminobenzoyl-CoA derivatives. nih.gov |
Emerging Research Directions and Future Perspectives
Integration with Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics)
To fully understand the molecular cascade initiated by 4-Chloro-1-methylindole-3-acetic acid, researchers are turning to "omics" technologies. These approaches allow for a global snapshot of molecular changes within a plant, providing a comprehensive view of the compound's impact. nih.govscienceopen.com The integration of transcriptomics, proteomics, and metabolomics will be crucial for mapping the complete mechanism of action, from gene induction to final metabolic output. mdpi.commdpi.comnih.gov
Transcriptomics: This technology identifies and quantifies all RNA transcripts in a cell or tissue at a given moment. Applying transcriptomics can reveal which genes are turned on or off in response to the application of this compound. This could pinpoint specific auxin-responsive genes, transport-related genes, and downstream developmental or stress-response pathways that are uniquely affected by this halogenated auxin compared to natural auxins like Indole-3-acetic acid (IAA). scienceopen.comnih.gov
Proteomics: As the functional executors of genetic information, proteins are a critical layer of study. Proteomics analyzes the entire protein complement of a cell, including post-translational modifications. This can uncover how this compound affects the abundance of key regulatory proteins, such as the TIR1/AFB auxin co-receptors or the Aux/IAA repressor proteins. researchgate.netmdpi.com It can also reveal changes in enzymes involved in metabolic pathways, providing a direct link between gene expression and cellular function.
Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells and tissues. Metabolomics can illustrate the ultimate biochemical outcome of the signaling initiated by this compound. mdpi.com This could involve tracking changes in primary metabolites related to growth or identifying shifts in secondary metabolites associated with plant defense or stress responses, providing a functional readout of the plant's physiological state. nih.gov
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Primary Target of Analysis | Key Research Questions to Address | Potential Insights |
|---|---|---|---|
| Transcriptomics | RNA Transcripts (The Transcriptome) | Which genes are uniquely regulated by this compound? How does its gene expression profile differ from that induced by IAA? | Identification of specific gene networks and regulatory elements involved in the response to halogenated auxins. scienceopen.com |
| Proteomics | Proteins (The Proteome) | Which proteins, including receptors and enzymes, change in abundance or activity? Are there unique post-translational modifications? | Elucidation of signaling cascades and enzymatic pathways; identification of specific protein targets. mdpi.com |
| Metabolomics | Small Molecule Metabolites (The Metabolome) | How does the compound alter the plant's overall metabolic profile? Does it influence primary (growth) or secondary (defense) metabolism? | Understanding the final physiological and biochemical impact on the plant, including stress responses and resource allocation. mdpi.com |
Development of Advanced Bioanalytical Tools for Detection and Quantification
A precise understanding of a hormone's function relies on the ability to accurately measure its concentration and distribution in plant tissues. While methods like gas chromatography-mass spectrometry (GC-MS) have been effectively used to quantify auxins, including the related 4-Cl-IAA, future research demands more advanced tools. researchgate.netumn.edu The development of next-generation bioanalytical techniques will be essential for a deeper characterization.
Future advancements will likely focus on:
Higher Sensitivity and Resolution: Improving the limits of detection to quantify the compound in minute tissue samples or even at the single-cell level. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer enhanced sensitivity and specificity.
High-Throughput Analysis: Creating methods that allow for the rapid screening of many samples, which is crucial for large-scale experiments, such as testing various application protocols or screening mutant plant libraries.
In Vivo Biosensors: A significant leap forward would be the development of genetically encoded biosensors that can report the presence and concentration of this compound in real-time within living plants. nih.gov This would allow researchers to visualize auxin dynamics during developmental processes or in response to environmental stimuli with unprecedented spatial and temporal resolution. nih.gov
Table 2: Comparison of Bioanalytical Tools for Auxin Analysis
| Analytical Tool | Principle | Advantages | Future Direction/Improvement |
|---|---|---|---|
| GC-MS / HPLC | Separates compounds based on physical properties followed by mass-based identification. researchgate.net | Well-established, reliable, provides quantitative data. | Requires destructive sampling, complex sample preparation. |
| LC-MS/MS | High-resolution liquid chromatography coupled with tandem mass spectrometry. | Extremely high sensitivity and specificity, suitable for complex matrices. | Cost, requires specialized expertise. |
| Immunoassays (e.g., ELISA) | Uses antibodies to detect the target molecule. | High throughput, relatively low cost. | Potential for cross-reactivity, may be less precise than MS-based methods. |
| Genetically-Encoded Biosensors | Engineered proteins that produce a fluorescent or luminescent signal in the presence of the target auxin. nih.gov | Enables real-time, in vivo visualization of hormone dynamics; non-destructive. nih.gov | Development of sensors with high specificity for synthetic auxins like this compound. |
Exploration of Synergistic Effects with Other Bioactive Compounds
Plant growth is not regulated by a single hormone but by a complex network of interacting signals. A major future research direction is to explore how this compound functions in combination with other bioactive compounds. nih.govmdpi.com This synergy can lead to enhanced or entirely new physiological effects that are not achievable with a single compound. nih.gov
Potential synergistic partners include:
Other Plant Hormones: Investigating the interplay with cytokinins, gibberellins (B7789140), ethylene (B1197577), and abscisic acid is crucial. plantcelltechnology.comoregonstate.edu For example, the ratio of auxin to cytokinin is a key determinant of root versus shoot initiation in tissue culture, and exploring this with a potent synthetic auxin could lead to improved micropropagation protocols. mdpi.com
Nutritional Elements: Understanding how the compound's effects are modulated by the availability of essential nutrients could lead to more effective agricultural formulations that combine growth regulation with plant nutrition.
Stress-Mitigating Compounds: There is potential for synergy with compounds that protect against abiotic stress (e.g., drought, salinity). For instance, combining the growth-promoting effects of this auxin with a compound that enhances stress tolerance could help maintain crop productivity in challenging environments. tubitak.gov.tr
Table 3: Potential Synergistic Interactions for this compound
| Synergistic Partner | Class of Compound | Potential Outcome of Interaction | Research Rationale |
|---|---|---|---|
| Kinetin or BAP | Cytokinin (Plant Hormone) | Modulation of callus induction and shoot/root differentiation in tissue culture. mdpi.com | The auxin:cytokinin ratio is fundamental to plant development and morphogenesis. plantcelltechnology.com |
| Gibberellic Acid (GA3) | Gibberellin (Plant Hormone) | Enhanced stem elongation and fruit development. | Auxins and gibberellins often act cooperatively to promote cell expansion and organ growth. plantcelltechnology.com |
| Ethephon (Ethylene source) | Ethylene Releasing Agent | Promotion of adventitious rooting and fruit ripening. oregonstate.edu | Auxin is known to stimulate ethylene production, and their interaction governs processes like abscission and rooting. nih.gov |
| Salicylic Acid | Phenolic Compound | Enhanced plant defense responses against pathogens. | Exploring the crosstalk between growth pathways (auxin) and defense pathways (salicylic acid). nih.gov |
Interdisciplinary Research Collaborations for Comprehensive Characterization
The complexity of auxin biology necessitates a move away from siloed research efforts. A comprehensive understanding of this compound will only be achieved through robust, interdisciplinary collaborations. nih.gov The integration of expertise from diverse scientific fields is essential to connect its molecular activities with its whole-plant effects and potential applications.
Key collaborations would involve:
Chemists and Synthetic Biologists: To design and synthesize novel derivatives of the compound with altered stability, activity, or specificity, and to create the molecular tools (like biosensors) needed for their study. nih.gov
Molecular Biologists and Geneticists: To use techniques like CRISPR-Cas9 to edit genes for auxin receptors or signaling components, allowing for precise dissection of the compound's mode of action.
Computational Biologists and Bioinformaticians: To integrate and interpret the large datasets generated from omics studies, building predictive models of the auxin response network. nih.govscienceopen.com
Plant Physiologists and Agricultural Scientists: To test the effects of the compound and its synergistic combinations in controlled environments and ultimately in field trials to assess its practical utility for crop improvement.
By bringing these disciplines together, the scientific community can build a seamless spectrum of knowledge, from the molecule's quantum behavior to its impact on global food security.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-1-methylindole-3-acetic Acid, and what analytical techniques confirm its purity?
Methodological Answer: The synthesis typically involves functionalizing indole derivatives. A common approach is to start with indole-3-acetic acid, introduce a chlorine substituent at the 4-position via electrophilic substitution (e.g., using N-chlorosuccinimide), followed by methylation at the 1-position using methyl iodide under basic conditions. Key steps include:
- Chlorination: Reaction in anhydrous dichloromethane at 0–5°C for controlled substitution .
- Methylation: Use of NaH or K₂CO₃ as a base in DMF to facilitate nucleophilic substitution .
Analytical Validation: - Purity: HPLC with UV detection (λ = 280 nm) and C18 columns, using acetonitrile/water gradients .
- Structural Confirmation: ¹H/¹³C NMR (e.g., methyl group resonance at δ 3.7–3.9 ppm), FT-IR (C=O stretch at ~1700 cm⁻¹), and HRMS for molecular ion validation .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) in a fume hood to avoid inhalation or dermal contact. If inhaled, move to fresh air and administer oxygen if necessary .
- Storage: Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the acetic acid moiety. Stability studies indicate decomposition above 40°C or prolonged exposure to humidity .
Advanced Research Questions
Q. What are the challenges in elucidating the mechanism of action of this compound in plant hormone signaling, and how can contradictory data be resolved?
Methodological Answer:
- Challenges: The compound’s structural similarity to auxins (e.g., IAA) may lead to cross-reactivity in receptor-binding assays. Contradictions in dose-response curves could arise from differential tissue sensitivity or metabolite interference.
- Resolution Strategies:
- Use isotopic labeling (e.g., ¹⁴C-methyl group) to track uptake and metabolism in plant tissues.
- Employ mutant plant lines lacking specific auxin receptors (e.g., Arabidopsis TIR1 mutants) to isolate binding targets .
- Validate results across multiple assays (e.g., ELISA for endogenous hormone levels, microcalorimetry for binding affinity) .
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce by-products?
Methodological Answer:
- Reaction Optimization:
- Catalyst Screening: Test Lewis acids (e.g., FeCl₃) to enhance chlorination regioselectivity.
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) for methylation efficiency. DMSO may improve solubility but risks sulfoxide by-products.
- By-Product Mitigation: Use silica gel chromatography or preparative HPLC to separate methylated isomers (e.g., 1-methyl vs. 3-methyl derivatives) .
- Yield Data Table (Hypothetical Example):
| Step | Reagent/Conditions | Yield (%) | By-Products Identified |
|---|---|---|---|
| Chlorination | NCS, DCM, 0°C, 2h | 78 | 5-Chloro isomer (12%) |
| Methylation | CH₃I, K₂CO₃, DMF, 50°C, 6h | 65 | 3-Methyl derivative (9%) |
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
Methodological Answer:
- Data Triangulation:
- Replicate assays under standardized conditions (e.g., pH, temperature, solvent controls).
- Cross-reference with structurally analogous compounds (e.g., 4-Cl-IAA) to identify trends in structure-activity relationships .
- Perform meta-analysis of published LC-MS/MS datasets to identify common metabolites or degradation products affecting bioactivity .
Q. What are the best practices for quantifying this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation:
- Quantification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
